molecular formula C11H22O2 B090991 3-Heptene, 7,7-diethoxy-, (3E)- CAS No. 18492-66-5

3-Heptene, 7,7-diethoxy-, (3E)-

Cat. No.: B090991
CAS No.: 18492-66-5
M. Wt: 186.29 g/mol
InChI Key: BOALWZNGHWYCRG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Heptene, 7,7-diethoxy-, (3E)-, also known as (E)-7,7-diethoxyhept-3-ene, is an organic compound with the molecular formula C11H22O2. It is a type of acetal, which is a functional group characterized by the presence of two ether groups attached to the same carbon atom. This compound is often used in the flavor and fragrance industry due to its pleasant aroma and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Heptene, 7,7-diethoxy-, (3E)-, can be synthesized through the reaction of 4-heptenal with ethanol in the presence of an acid catalyst. The reaction typically proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 3-Heptene, 7,7-diethoxy-, (3E)-, may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Heptene, 7,7-diethoxy-, (3E)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Heptene, 7,7-diethoxy-, (3E)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Heptene, 7,7-diethoxy-, (3E)-, involves its interaction with various molecular targets and pathways. As an acetal, it can act as a protecting group for aldehydes, preventing unwanted reactions during synthesis. It can also interact with enzymes and receptors in biological systems, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptene, 7,7-diethoxy-, (3E)-, is unique due to its specific geometric configuration and the presence of ethyl groups, which contribute to its distinct chemical properties and applications. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

18492-66-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(E)-7,7-diethoxyhept-3-ene

InChI

InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+

InChI Key

BOALWZNGHWYCRG-BQYQJAHWSA-N

SMILES

CCC=CCCC(OCC)OCC

Isomeric SMILES

CC/C=C/CCC(OCC)OCC

Canonical SMILES

CCC=CCCC(OCC)OCC

density

0.840-0.860

18492-66-5

physical_description

colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odou

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

(E)-4-Heptenal diethyl acetal

Origin of Product

United States

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